molecular formula C9H14O3 B14390428 Ethyl 4-ethoxypenta-2,4-dienoate CAS No. 89905-58-8

Ethyl 4-ethoxypenta-2,4-dienoate

Cat. No.: B14390428
CAS No.: 89905-58-8
M. Wt: 170.21 g/mol
InChI Key: YYEIGWAOKUFYDE-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxypenta-2,4-dienoate is a conjugated dienoate ester characterized by an ethoxy substituent at the 4-position of the pentadienoate backbone. The ethoxy group introduces electronic and steric effects that modulate reactivity, solubility, and biological activity. Such compounds are typically synthesized via Wittig-type olefination, cross-metathesis, or deprotection of silyl ether intermediates, as observed in related dienoate esters .

Properties

CAS No.

89905-58-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 4-ethoxypenta-2,4-dienoate

InChI

InChI=1S/C9H14O3/c1-4-11-8(3)6-7-9(10)12-5-2/h6-7H,3-5H2,1-2H3

InChI Key

YYEIGWAOKUFYDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C=CC(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxypenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated esters.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Substituted ethyl esters.

Scientific Research Applications

Ethyl 4-ethoxypenta-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethoxypenta-2,4-dienoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The conjugated diene structure allows it to participate in electron transfer reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares Ethyl 4-ethoxypenta-2,4-dienoate with structurally related dienoate esters:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Synthetic Method(s) Notable Properties/Applications Reference(s)
Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate Phenyl at C5 C₁₃H₁₄O₂ 202.25 Cross-metathesis (CM) reactions Antiproliferative activity
Ethyl (E)-4-methylpenta-2,4-dienoate Methyl at C4 C₈H₁₂O₂ 140.18 Wittig reaction with methacrolein Ligand in regioselective annulations
Ethyl 2-propylpenta-2,4-dienoate Propyl at C2 C₁₀H₁₆O₂ 168.23 Not specified (commercial availability) Intermediate in organic synthesis
Ethyl (2E,4Z)-deca-2,4-dienoate Long alkyl chain (C10) C₁₂H₂₀O₂ 196.29 Not specified Flavor/aroma compound
Ethyl 2-isocyano-5-phenylpenta-2,4-dienoate Isocyano at C2, phenyl at C5 C₁₄H₁₃NO₂ 227.26 Chemoselective trimerization Building block for indole derivatives

Key Observations:

  • Electronic Effects: Electron-donating groups (e.g., ethoxy, methyl) enhance the electron density of the diene system, increasing stability and altering regioselectivity in cycloadditions. For example, ethyl 4-methylpenta-2,4-dienoate participates in ligand-controlled annulations due to its electron-rich diene .
  • Steric Effects: Bulky substituents (e.g., phenyl, propyl) hinder access to reactive sites. Ethyl 5-phenylpenta-2,4-dienoate exhibits constrained rotation, favoring planar conformations critical for π-π interactions in crystal packing .
  • Biological Activity: Phenyl-substituted derivatives show antiproliferative effects, likely due to enhanced lipophilicity and membrane penetration .

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